molecular formula C7H15NO B2518362 2-(3-Methoxycyclobutyl)ethan-1-amine CAS No. 2136938-50-4

2-(3-Methoxycyclobutyl)ethan-1-amine

Cat. No. B2518362
CAS RN: 2136938-50-4
M. Wt: 129.203
InChI Key: UANJXRLIZBBKTD-KNVOCYPGSA-N
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Description

2-(3-Methoxycyclobutyl)ethan-1-amine is a chemical compound with the CAS Number: 1955554-67-2 . It has a molecular weight of 165.66 . The IUPAC name for this compound is 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

2-(3-Methoxycyclobutyl)ethan-1-amine has a molecular weight of 165.66 . It is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., were not available in the search results.

Scientific Research Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H303, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The associated precautionary statements provide guidance on measures to be taken to avoid these hazards .

properties

IUPAC Name

2-(3-methoxycyclobutyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-4-6(5-7)2-3-8/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANJXRLIZBBKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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